

The Role of Septins in Neurodegenerative Disease: A Technical Guide for Researchers

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Introduction

Septins are a family of GTP-binding proteins that function as a fourth component of the cytoskeleton, alongside actin, microtubules, and intermediate filaments.[1] They are highly conserved and play crucial roles in various cellular processes, including cytokinesis, membrane remodeling, and cytoskeletal organization.[1] In the nervous system, septins are abundant and essential for neural development, such as neurite outgrowth, spine morphology, and the formation of the axon initial segment.[1] Given their fundamental roles in neuronal homeostasis, it is not surprising that dysregulation of septin expression and function has been implicated in a growing number of neurological disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[1][2] This technical guide provides an in-depth overview of the current understanding of the role of septins in neurodegeneration, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Septin Expression and Dysregulation in Neurodegenerative Diseases

Quantitative proteomic and transcriptomic studies have revealed significant alterations in the expression levels of various septin isoforms in the brains of patients with neurodegenerative diseases and in corresponding disease models. These changes suggest that septin

dysregulation is a common feature of neurodegeneration and may contribute to disease pathogenesis.

Quantitative Data on Septin Dysregulation

The following tables summarize the key quantitative findings on septin dysregulation in Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.

Table 1: Septin Dysregulation in Alzheimer's Disease

Septin Isoform	Brain Region	Change in Expression	Method	Reference
SEPT2	Temporal Neocortex	Increased	Proteomics	[3]
SEPT3	Temporal Neocortex	Increased	Proteomics	[3]
SEPT5	Temporal Neocortex	Decreased	Proteomics	[3]
Nedd5 (SEPT7L)	Hippocampus	No consistent change in mRNA	RT-PCR	[4]
H5 (SEPT5)	Hippocampus	No consistent change in mRNA	RT-PCR	[4]
Diff6 (SEPT2)	Hippocampus	No consistent change in mRNA	RT-PCR	[4]
hCDC10 (SEPT7)	Hippocampus	No consistent change in mRNA	RT-PCR	[4]

Table 2: Septin Dysregulation in Parkinson's Disease

Septin Isoform	Brain Region/Model	Change in Expression	Method	Reference
Multiple Septins	Substantia Nigra	Differentially Expressed	Mass Spectrometry	[5]
SEPT4	Substantia Nigra	Increased Protein	Western Blot	[6]

Table 3: Septin Dysregulation in Huntington's Disease

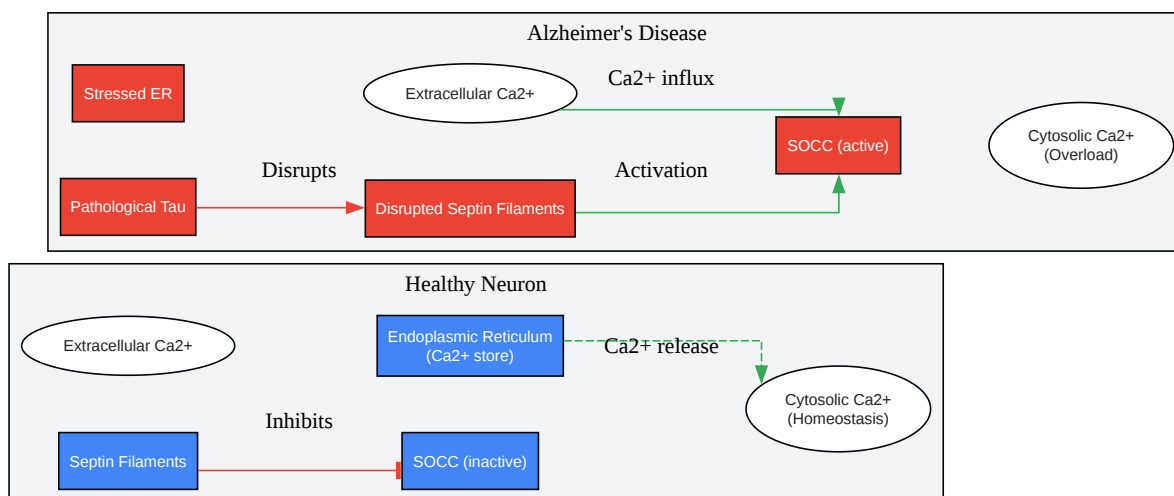
Septin Isoform	Cell Model	Change in Expression	Method	Reference
SEPT2	HD-MSNs	Upregulated	Proteomics, Western Blot	
SEPT9	HD-MSNs	Upregulated	Proteomics, Western Blot	

Key Signaling Pathways Involving Septins in Neurodegeneration

Septins are implicated in several signaling pathways that are central to the pathogenesis of neurodegenerative diseases. These include the regulation of calcium homeostasis, interactions with pathological protein aggregates, and modulation of kinase activity.

Septin-Mediated Regulation of Store-Operated Calcium Entry (SOCE)

Aberrant calcium signaling is a recognized hallmark of neurodegenerative diseases.[2] Septins have emerged as crucial regulators of store-operated calcium entry (SOCE), a major mechanism for calcium influx into neurons.[1][2] Pathological tau, a key protein in Alzheimer's disease, can disrupt the organization of septin filaments at the cell cortex.[1][7] This disruption leads to the uncontrolled activation of store-operated calcium channels (SOCCs), resulting in sustained and toxic elevations of cytoplasmic calcium.[1][4][7]



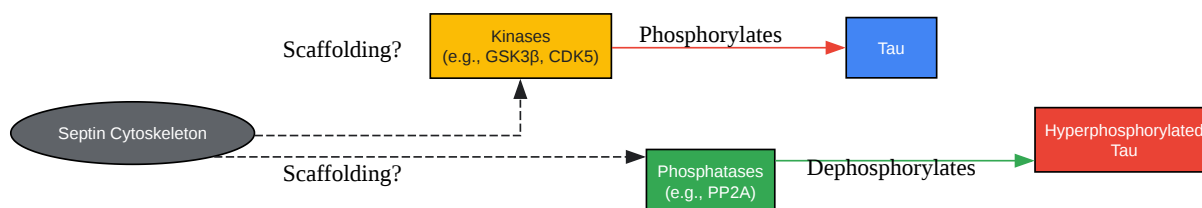
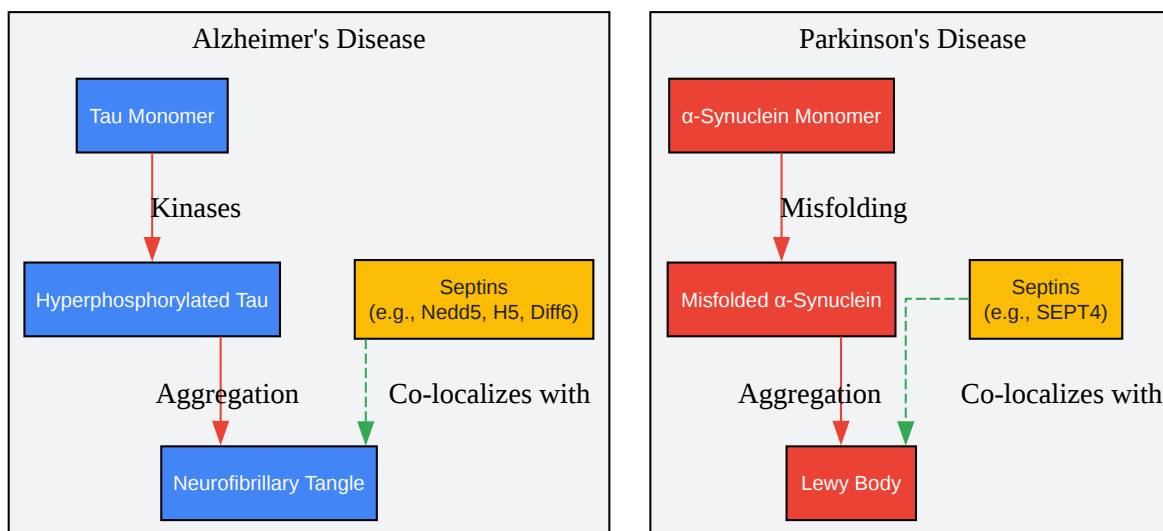
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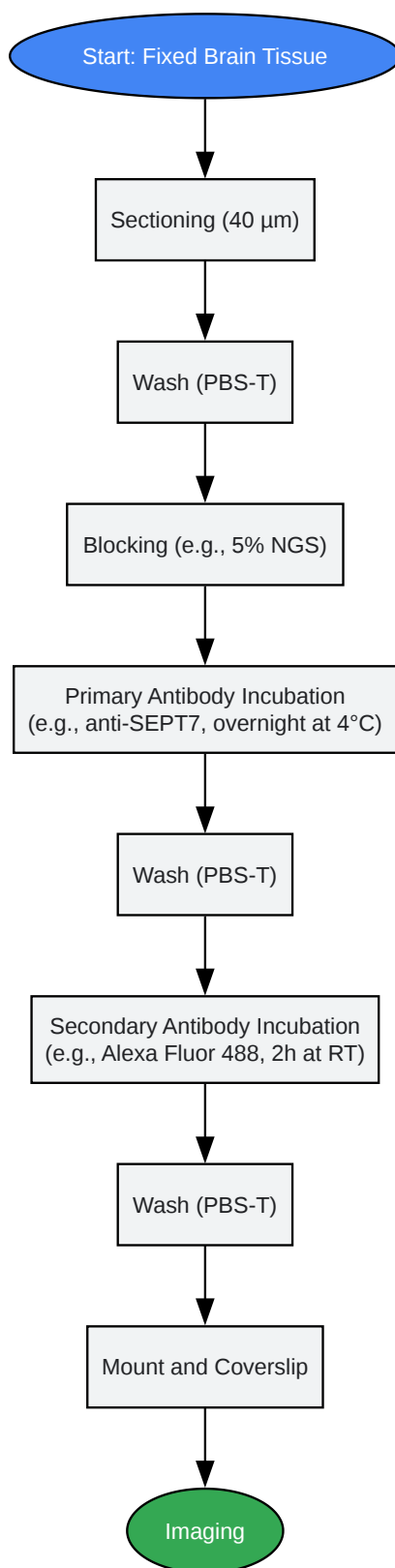
Septin regulation of store-operated calcium entry.

Interactions with Pathological Protein Aggregates

Septins have been found to directly interact with and co-localize with the hallmark protein aggregates of several neurodegenerative diseases.

- **Tau:** In Alzheimer's disease, septins, including Nedd5, H5, and Diff6, are found in neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein.[4] This suggests that septins may play a role in the formation or stability of these pathological structures.[4]
- **Alpha-Synuclein:** In Parkinson's disease, SEPT4 is a component of Lewy bodies, the characteristic protein aggregates composed primarily of alpha-synuclein.[6] The interaction between septins and alpha-synuclein may influence the aggregation process and subsequent neurotoxicity.[8]





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